Cas no 2228524-70-5 (2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine)

2-(3-Methoxyazetidin-3-yl)methyl-5-nitropyridine is a structurally unique heterocyclic compound featuring a nitro-substituted pyridine core linked to a methoxyazetidine moiety. This combination confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the nitro group enhances reactivity for further functionalization, while the azetidine ring contributes to conformational rigidity, potentially improving binding affinity in target applications. Its balanced lipophilicity and polarity also suggest favorable pharmacokinetic properties. This compound is particularly useful in the synthesis of bioactive molecules, offering versatility in medicinal chemistry for the development of novel therapeutics or crop protection agents.
2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine structure
2228524-70-5 structure
Product Name:2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine
CAS No:2228524-70-5
MF:C10H13N3O3
MW:223.228522062302
CID:6059156
PubChem ID:165864915
Update Time:2025-11-07

2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine
    • 2228524-70-5
    • EN300-1784058
    • 2-[(3-methoxyazetidin-3-yl)methyl]-5-nitropyridine
    • Inchi: 1S/C10H13N3O3/c1-16-10(6-11-7-10)4-8-2-3-9(5-12-8)13(14)15/h2-3,5,11H,4,6-7H2,1H3
    • InChI Key: MALSBKNRBMBPLD-UHFFFAOYSA-N
    • SMILES: O(C)C1(CC2C=CC(=CN=2)[N+](=O)[O-])CNC1

Computed Properties

  • Exact Mass: 223.09569129g/mol
  • Monoisotopic Mass: 223.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 80Ų

2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine Pricemore >>

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2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine Related Literature

Additional information on 2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine

Introduction to 2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine (CAS No. 2228524-70-5)

2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine (CAS No. 2228524-70-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has been the subject of extensive research due to its potential applications in drug discovery and materials science. The molecule consists of a pyridine ring substituted with a nitro group at the 5-position and a methoxyazetidine moiety at the 2-position, which introduces both electronic and steric effects that influence its reactivity and biological activity.

Recent studies have highlighted the importance of methoxyazetidine derivatives in medicinal chemistry. The azetidine ring, a four-membered cyclic amine, is known for its ability to form hydrogen bonds and participate in various non-covalent interactions, making it a valuable component in drug design. The presence of the methoxy group further enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications.

The 5-nitropyridine moiety is another key feature of this compound. Nitro groups are well-known for their electron-withdrawing properties, which can modulate the electronic environment of the pyridine ring. This modulation can influence the compound's reactivity towards various biochemical targets, such as enzymes or receptors, making it a promising candidate for therapeutic interventions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine through multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental footprint of production, aligning with current trends toward sustainable chemistry.

In terms of biological activity, 2-(3-methoxyazetidin-3-yl)methyl-5-nitropyridine has shown potential as an inhibitor of certain kinases and proteases, which are implicated in various diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways, suggesting its role as a lead compound for drug development.

Moreover, the compound's structural versatility has led to its exploration in other areas such as agrochemicals and advanced materials. Its ability to act as a ligand in metalloorganic frameworks (MOFs) has opened new avenues for applications in gas storage and catalysis.

As research on CAS No. 2228524-70-5 continues to expand, its potential applications are expected to grow significantly. Collaborative efforts between academic institutions and industry are paving the way for innovative uses of this compound, ensuring its relevance in diverse scientific domains.

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